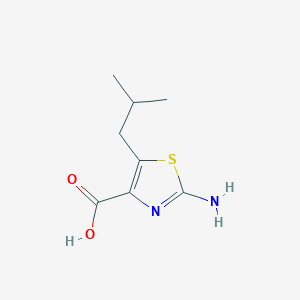

2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4(2)3-5-6(7(11)12)10-8(9)13-5/h4H,3H2,1-2H3,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBZLWWAHLRGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Thiazole Ring Formation

Method Overview:

This approach involves cyclization reactions between suitable thioamide precursors and α-haloketones or α-haloesters, which incorporate the 2-methylpropyl group at the 5-position of the thiazole ring.

Preparation of Thioamide Intermediate:

Starting from amino acids or their derivatives, such as L-cysteine or related compounds, to form thioamide derivatives.Cyclization with α-Haloketones:

The thioamide reacts with an α-haloketone bearing the 2-methylpropyl group, facilitating ring closure to form the thiazole core.Oxidation and Functionalization:

Subsequent oxidation steps introduce the carboxylic acid group at the 4-position.

Reaction Conditions & Solvents:

- Typically conducted in polar aprotic solvents such as acetic acid or trifluoroacetic acid to promote cyclization.

Research Findings:

Patents describe the use of halogenated esters or acids as cyclization partners, with yields improved by refluxing under inert atmospheres.

Multi-step Synthesis from 2-Methylpropyl-Substituted Precursors

Method Overview:

This involves synthesizing the thiazole ring from substituted amino acids or derivatives, followed by functional group modifications.

Formation of 2-Methylpropyl-Substituted Thiazole Precursors:

Using substituted thioureas or thioamides reacted with α-haloketones or α-haloesters.Introduction of Carboxylic Acid Functionality:

Hydrolysis of ester intermediates or oxidation of aldehyde precursors to the corresponding acid.

Reaction Conditions & Solvents:

- Reactions are often performed in aqueous or alcoholic media, with temperature control to prevent side reactions.

Research Findings:

The patent CN102079732B details a synthesis route involving methyl dichloroacetate and phenylcetaldehyde, leading to methyl 2-amino-5-benzylthiazole-4-carboxylate, which can be hydrolyzed to the target acid.

Hydrolysis of Thiazole Esters

Method Overview:

Preformed methyl or ethyl esters of the thiazole ring are hydrolyzed under basic or acidic conditions to yield the free carboxylic acid.

Preparation of Ester Intermediates:

Synthesis of methyl 2-amino-5-(2-methylpropyl)thiazole-4-carboxylate via condensation reactions.Hydrolysis Process:

Refluxing with aqueous sodium hydroxide or acid to cleave the ester group, yielding the free acid.

Reaction Conditions & Solvents:

Research Findings:

The hydrolysis route is efficient and commonly employed, with yields exceeding 75% as demonstrated in patent CN102079732B.

Research Findings and Optimization Strategies

Reagents and Solvents:

Use of polar protic solvents like acetic acid enhances cyclization efficiency. For hydrolysis, aqueous NaOH provides rapid conversion with high yields.Reaction Conditions:

Elevated temperatures (~50–100°C) facilitate ring closure and hydrolysis, with inert atmospheres preventing oxidation.Yield and Purity:

Patents report yields of 60–85%, with purification via recrystallization or chromatography.Innovations: Recent patents suggest employing microwave-assisted synthesis to reduce reaction times and improve yields.

Scientific Research Applications

Biochemical Applications

AMTCA has been identified as an organic buffer in biological and biochemical applications. Its buffering capacity makes it suitable for maintaining pH levels in various enzymatic reactions. This property is critical in experiments where enzyme activity is pH-dependent.

Table 1: Buffering Capacity of AMTCA

| Parameter | Value |

|---|---|

| pH Range | 5.5 - 7.5 |

| Buffering Capacity | Moderate |

| Temperature Stability | Up to 37°C |

Medicinal Chemistry

In the realm of medicinal chemistry, AMTCA is being investigated for its potential therapeutic effects. Compounds with thiazole rings have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of AMTCA against several bacterial strains. The results indicated that AMTCA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy of AMTCA

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Synthetic Applications

AMTCA serves as a versatile intermediate in organic synthesis. Its thiazole moiety can be utilized in the synthesis of more complex molecules, particularly those aimed at drug development. Researchers have reported successful methods for synthesizing derivatives of AMTCA that enhance its biological activity.

Case Study: Synthesis of Thiazole Derivatives

A recent research article detailed the synthesis of various thiazole derivatives from AMTCA through electrophilic substitution reactions. These derivatives demonstrated improved pharmacological profiles compared to AMTCA itself, indicating the importance of structural modifications.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Bioactivity: The 2-methylpropyl group in the target compound enhances lipophilicity compared to analogs like 5-phenyl (higher aromaticity) or 5-(thiophen-2-ylmethyl) (heterocyclic bulk) . This may influence membrane permeability and target binding.

Carboxylic Acid vs. Ester Derivatives :

- The free carboxylic acid group in the target compound enables hydrogen bonding with biological targets, as seen in its role as a metallo-β-lactamase inhibitor analog . In contrast, ester derivatives (e.g., ethyl ester in ) are often prodrugs with improved bioavailability.

Synthetic Accessibility: The target compound is synthesized via Gewald or Dimroth reactions, similar to other 5-substituted 2-aminothiazoles . Modifications at position 5 (e.g., cyclopropyl, phenyl) require tailored ketone or aldehyde reagents .

Key Findings :

- Metallo-β-Lactamase Inhibition : The thiophen-2-ylmethyl analog () demonstrated potent inhibition of VIM-2 β-lactamase (IC₅₀: 1.2 µM), suggesting that bulkier 5-substituents enhance enzyme binding. The target compound’s 2-methylpropyl group may offer similar steric advantages but requires empirical validation.

- SAR Trends : Substitution at position 5 with hydrophobic groups (e.g., 2-methylpropyl, phenyl) correlates with improved target engagement in enzyme inhibition, while polar groups (e.g., carboxymethyl in ) may reduce membrane permeability.

Biological Activity

2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound notable for its thiazole ring structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structural features, particularly the branched alkyl group at the 5-position, influence its pharmacological profile and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_12N_2O_2S, with a molecular weight of approximately 214.28 g/mol. The compound features an amino group at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring.

Synthesis

The synthesis of this compound typically involves reactions that yield various thiazole derivatives. Common methods include:

- Condensation Reactions : Involving thiourea and α-halo acids.

- Cyclization : Utilizing appropriate amines and carboxylic acids to form the thiazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several fungal strains. The antifungal mechanism may involve disruption of fungal cell membrane integrity or inhibition of specific enzymatic processes essential for fungal growth.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary evaluations indicate cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The compound's ability to induce apoptosis in cancer cells could be linked to its interaction with key cellular pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Simpler structure without branched alkyl | Moderate antimicrobial activity |

| 2-Amino-4-methylthiazole | Methyl group at the 4-position | Antimicrobial and antifungal |

| 2-Amino-5-ethylthiazole | Ethyl substituent instead of isopropyl | Lower potency compared to target |

The unique branched alkyl substituent in this compound enhances its steric and electronic properties, potentially leading to improved interactions with biological targets compared to simpler analogs .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics.

- Cytotoxicity Assessment : In vitro assays on leukemia cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxic effects, indicating its potential as an anticancer agent.

- Mechanistic Studies : Research involving enzyme inhibition assays revealed that the compound effectively inhibits key enzymes involved in bacterial metabolism, supporting its use as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted thiazole precursors and carboxylic acid derivatives. For example, analogous thiazole-carboxylic acids are synthesized via refluxing 3-formyl-indole derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures . Intermediate characterization relies on melting point analysis (e.g., 201–203°C for structurally similar compounds ), HPLC purity assessment (>97% ), and FTIR to confirm functional groups like the carboxylic acid moiety .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with C18 columns and UV detection at 254 nm, referencing retention times against certified standards .

- Structural Confirmation : Combine FTIR (to identify carboxylic acid C=O stretches ~1700 cm⁻¹ and thiazole ring vibrations ), NMR (1H/13C for substituent positioning ), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For example, thiazole derivatives with molecular weights ~219–282 g/mol are analyzed via ESI-HRMS .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer : Solubility in polar solvents (e.g., DMSO, acetic acid) is typical for thiazole-carboxylic acids . For aqueous stability, buffer solutions (pH 7.4) with <5% DMSO are recommended. Pre-formulation studies should include accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring of degradation products .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in pharmacological studies of thiazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and solvent controls (DMSO ≤0.1% v/v).

- Dose-Response Validation : Perform triplicate experiments with IC50/EC50 calculations using nonlinear regression models .

- Mechanistic Follow-Up : Pair bioactivity data with computational docking (e.g., AutoDock Vina) to validate target binding modes .

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

- Methodological Answer : Key variables include:

- Catalyst Loading : Sodium acetate (2.0 equiv) in acetic acid improves cyclization efficiency for thiazole rings .

- Temperature Control : Reflux at 110–120°C for 3–5 hours maximizes product formation while minimizing side reactions (e.g., decarboxylation) .

- Workup Optimization : Use gradient recrystallization (e.g., acetic acid → ethanol) to isolate high-purity crystals (>97% ).

Q. What computational tools are effective for predicting the compound’s reactivity or metabolic pathways?

- Methodological Answer :

- Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electrophilic substitution patterns on the thiazole ring .

- Metabolic Profiling : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism, focusing on carboxylic acid conjugation and thiazole ring oxidation .

Q. How to design experiments linking this compound’s structure to its biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the 2-methylpropyl or carboxylic acid groups. Test inhibition against target enzymes (e.g., cyclooxygenase-2) via fluorometric assays .

- Biophysical Validation : Surface Plasmon Resonance (SPR) or ITC can quantify binding affinity (KD) to purified enzyme targets .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Variations often stem from impurities or polymorphic forms.

- Reproduce Conditions : Match solvent systems (e.g., acetic acid for recrystallization ) and heating rates (1–2°C/min for mp determination ).

- Advanced Characterization : Use X-ray crystallography to confirm crystal structure and DSC to detect polymorphs .

Q. What experimental controls are critical when evaluating the compound’s antioxidant or cytotoxic effects?

- Methodological Answer :

- Positive/Negative Controls : Include ascorbic acid (antioxidant assays) and cisplatin (cytotoxicity).

- ROS Scavenging Assays : Use DCFH-DA probes with fluorescence quenching controls to avoid false positives .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.